molecular formula C22H19N3O3S B2706179 N,N-dibenzyl-2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide CAS No. 687583-00-2

N,N-dibenzyl-2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide

Cat. No. B2706179
CAS RN: 687583-00-2
M. Wt: 405.47
InChI Key: JSTMNXOINBLHHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-dibenzyl-2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a chemical compound with potential applications in scientific research. This compound is a thieno[3,2-d]pyrimidine derivative and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of N,N-dibenzyl-2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide involves the inhibition of the enzymes LDHA, CAIX, and IDH1. LDHA is involved in the conversion of pyruvate to lactate, which is a hallmark of cancer metabolism. CAIX is involved in the regulation of pH in cancer cells, and IDH1 is involved in the production of oncometabolite 2-hydroxyglutarate (2-HG). Inhibition of these enzymes could lead to the suppression of cancer cell growth and the treatment of metabolic disorders.
Biochemical and Physiological Effects:
N,N-dibenzyl-2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide has been shown to have biochemical and physiological effects. Inhibition of LDHA could lead to the suppression of cancer cell growth and the reduction of lactate production. Inhibition of CAIX could lead to the acidification of the tumor microenvironment, which could enhance the efficacy of chemotherapy and radiation therapy. Inhibition of IDH1 could lead to the reduction of oncometabolite 2-HG, which is implicated in the development of gliomas.

Advantages and Limitations for Lab Experiments

N,N-dibenzyl-2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide has advantages and limitations for lab experiments. One advantage is that it could be used as a potential therapeutic agent for cancer and metabolic disorders. Another advantage is that it could be used as a tool compound to study the role of LDHA, CAIX, and IDH1 in cancer and metabolic disorders. One limitation is that it could have off-target effects on other enzymes, which could affect the interpretation of the results.

Future Directions

There are several future directions for the research on N,N-dibenzyl-2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide. One direction is to study its efficacy as a therapeutic agent for cancer and metabolic disorders in preclinical and clinical studies. Another direction is to study its specificity and selectivity towards LDHA, CAIX, and IDH1, and to develop more potent and selective inhibitors. Additionally, it would be interesting to study the effect of N,N-dibenzyl-2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide on other enzymes and pathways, and to explore its potential applications in other diseases.

Synthesis Methods

N,N-dibenzyl-2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide has been synthesized using various methods. One of the methods involves the reaction between 2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidine-3-carboxylic acid and N,N-dibenzylglycine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields N,N-dibenzyl-2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide.

Scientific Research Applications

N,N-dibenzyl-2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide has potential applications in scientific research. This compound has been shown to have inhibitory activity against various enzymes such as human lactate dehydrogenase A (LDHA), human carbonic anhydrase IX (CAIX), and human isocitrate dehydrogenase 1 (IDH1). These enzymes are known to be involved in various diseases such as cancer and metabolic disorders. Therefore, N,N-dibenzyl-2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide could be used as a potential therapeutic agent for these diseases.

properties

IUPAC Name

N,N-dibenzyl-2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3S/c26-19(15-25-21(27)20-18(11-12-29-20)23-22(25)28)24(13-16-7-3-1-4-8-16)14-17-9-5-2-6-10-17/h1-12H,13-15H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSTMNXOINBLHHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)CN3C(=O)C4=C(C=CS4)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.